

Technical Guide: Solubility Profiling & Handling of Indinavir Sulfate Hydrate

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Compound of Interest

Compound Name: *Indinavir sulfate hydrate*

CAS No.: 2129529-26-4

Cat. No.: B12343724

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Executive Summary

Indinavir sulfate (Crixivan®) represents a classic case study in the solubility challenges associated with peptidomimetic protease inhibitors. While often supplied commercially as the ethanolate solvate to maximize shelf-life and bioavailability, researchers frequently encounter the hydrate form—either as a specific reagent grade or as the result of ethanol desolvation upon exposure to moisture.

This guide addresses the critical solubility behaviors of **Indinavir sulfate hydrate**. The molecule exhibits a steep pH-dependent solubility profile driven by its piperazine and pyridine moieties.[1] While highly soluble in acidic media (simulating the gastric environment), it carries a high risk of precipitation ("crashing out") at physiological pH (7.4), a phenomenon that frequently compromises in vitro cellular assays and in vivo bioavailability if not managed via appropriate buffering or carrier systems.

Physicochemical Profile

Understanding the fundamental properties of Indinavir sulfate is a prerequisite for successful solution preparation.[2] The salt form enhances dissolution rates, but the intrinsic lipophilicity of

the free base governs its behavior at neutral pH.

Property	Value	Context/Implication
Molecular Weight	711.88 g/mol	Sulfate salt basis.[1][3][4][5][6] (Free base MW: ~613.8 g/mol).[1][7]
Form	Crystalline Powder	Hygroscopic.[1][2][4] Can convert from ethanolate to hydrate in high humidity.
pKa (Basic)	~3.7 (Pyridine) ~5.9 (Piperazine)	Critical: Ionization drops significantly above pH 6.0, leading to precipitation.[1]
LogP	~2.9	Moderate lipophilicity; drives membrane permeability but limits neutral pH solubility.
Appearance	White to off-white	Discoloration indicates oxidative degradation.[1]

Solubility Dynamics

Aqueous Solubility & pH Dependence

Indinavir sulfate is an acid salt. When dissolved in pure water, it creates an acidic environment where it is highly soluble (>100 mg/mL). However, in buffered systems, its solubility is strictly governed by the pH of the bulk solvent.

- Acidic Conditions (pH < 3.5): The molecule is fully protonated (cationic).[1] Solubility is high (>100 mg/mL).[1]
- Physiological pH (pH 7.4): The molecule exists primarily as the neutral free base. Solubility drops precipitously to < 0.02 mg/mL.

The "Supersaturation Trap": A common error in research is dissolving the salt in unbuffered water (where it dissolves well due to self-acidification) and then diluting this solution into a pH

7.4 cell culture medium.[1] The rapid pH shift causes the free base to crystallize, often forming micro-precipitates that are invisible to the naked eye but toxic to cells and confounding to assay results.

Organic Solubility (DMSO)

Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing stock solutions.[1] **Indinavir sulfate hydrate** is highly soluble in DMSO, allowing for high-concentration stocks suitable for serial dilution.[1]

- Solubility Limit: ≥ 100 mg/mL in anhydrous DMSO.
- Stability: Stable at -20°C for months if protected from moisture.[1] Moisture absorption by DMSO can reduce solubility and promote hydrolysis.

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 20 mM stock solution for long-term storage.

- Calculate Mass: Determine the mass required for 10 mL of 20 mM solution.
 - [1]
 - [1]
- Weighing: Weigh ~ 143 mg of **Indinavir sulfate hydrate** into a sterile, amber glass vial. Record exact mass.
- Solubilization: Add anhydrous DMSO (molecular biology grade) to achieve the target molarity based on the exact mass.
 - Tip: Do not assume the powder volume is negligible. Add 80% of the calculated DMSO, dissolve by vortexing, then adjust to final volume.

- Sonication: If particles persist, sonicate in a water bath at ambient temperature for 5-10 minutes. Avoid heating above 30°C to prevent degradation.
- Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Assessment (Aqueous)

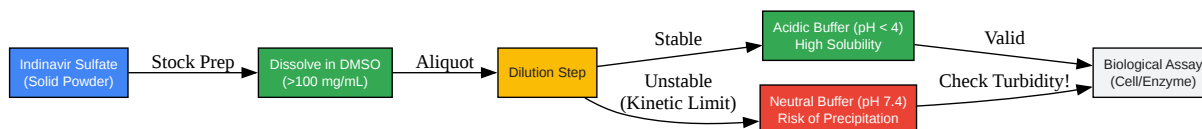
Objective: Determine the "kinetic" solubility limit when diluting from DMSO into aqueous buffer, mimicking a biological assay.

- Buffer Preparation: Prepare PBS adjusted to pH 7.4 and Citrate Buffer adjusted to pH 4.0.
- Plate Setup: Use a 96-well clear bottom plate.
- Dosing:
 - Add 198 µL of buffer to each well.
 - Spike 2 µL of DMSO stock (at various concentrations: 1, 5, 10, 20, 50, 100 mM) into the buffer.
 - Final DMSO concentration = 1% (v/v).[1]
- Incubation: Shake at 500 rpm for 2 hours at 37°C.
- Readout: Measure absorbance at 620 nm (turbidity).
 - Interpretation: A sharp increase in OD620 indicates precipitation.
 - Expected Result: Clear solution at pH 4.0 for all concentrations. Precipitation at pH 7.4 for concentrations > 20-50 µM (approx).[1]

Visualization of Mechanisms

Diagram 1: Solubility Workflow

This workflow illustrates the critical decision points when handling Indinavir sulfate to ensure data integrity.

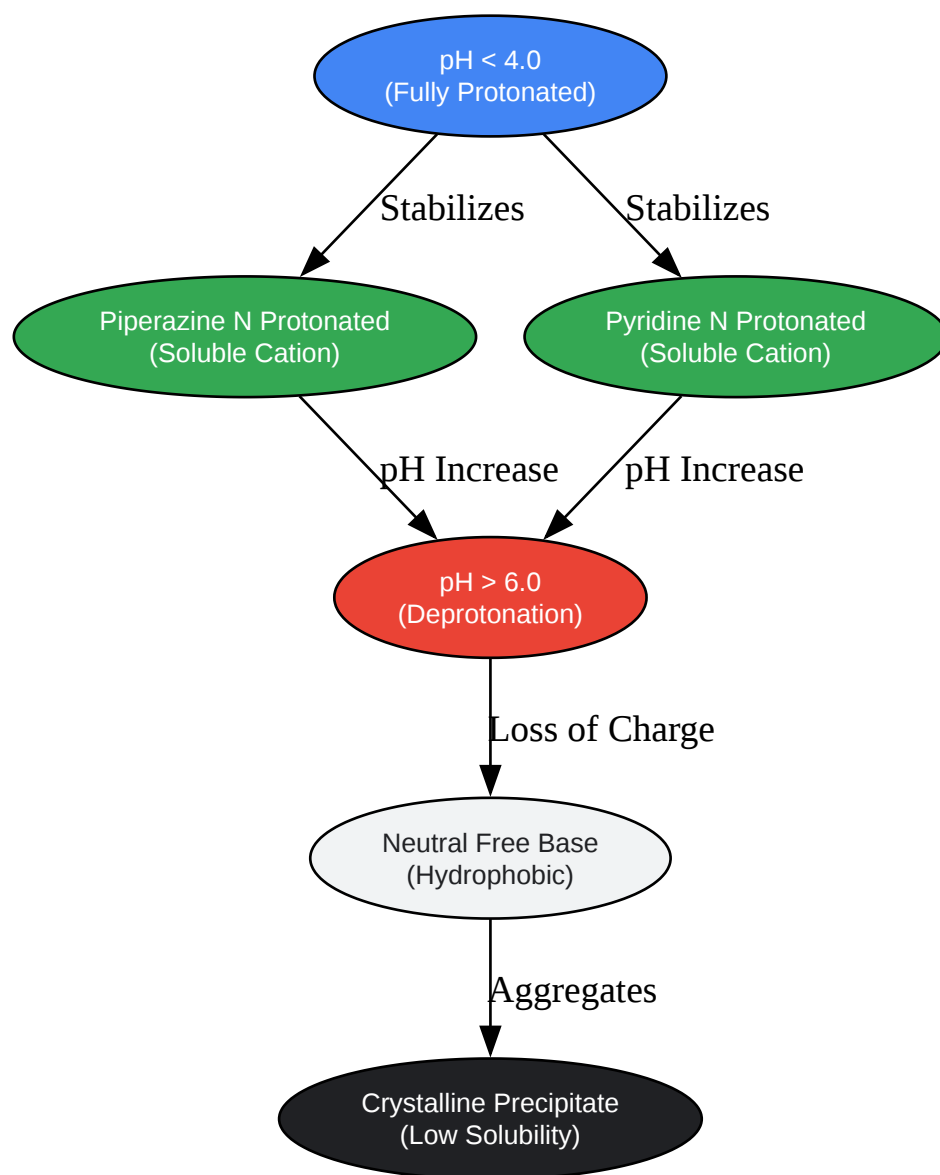


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Figure 1: Operational workflow for preparing Indinavir solutions, highlighting the stability risk at neutral pH.

Diagram 2: pH-Dependent Solubility Mechanism

This diagram details the protonation states driving the solubility cliff.[1]



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Figure 2: Mechanistic pathway of Indinavir precipitation driven by deprotonation of nitrogen centers at physiological pH.[1]

Troubleshooting & Best Practices

- Hygroscopicity: The sulfate salt is hygroscopic.[2][4][8] Store the solid in a desiccator. If the powder clumps, it has likely absorbed water, which alters the weight-to-molar mass calculation.[1]

- The "Ethanolate" Factor: If your certificate of analysis specifies "Indinavir Sulfate Ethanolate," be aware that heating or vacuum drying can remove the ethanol, changing the crystal lattice to an amorphous or hydrate form, potentially altering dissolution rates.
- In Vivo Formulation: For animal studies, simple aqueous solutions often fail. Use a vehicle of 5% Ethanol / 10% Propylene Glycol / 85% Citrate Buffer (pH 3.0) to maintain solubility during oral gavage.

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